molecular formula C24H23F2NO5 B15174729 N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide

N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide

Cat. No.: B15174729
M. Wt: 443.4 g/mol
InChI Key: KSJXYLJWTLPVFX-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes a difluorophenyl group, a methoxy group, and a pyranochromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Formation of the Pyranochromenyl Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the pyranochromenyl core.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Difluorophenyl Group: This step may involve a nucleophilic substitution reaction where a difluorophenyl halide reacts with a suitable nucleophile.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The difluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halides, acids, or bases can be used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of signaling cascades, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide: Lacks the methoxy group.

    N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide: Lacks the dihydro moiety.

Uniqueness

The presence of both the methoxy group and the dihydro moiety in N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide may confer unique chemical and biological properties, such as enhanced stability, solubility, or specific interactions with biological targets.

Properties

Molecular Formula

C24H23F2NO5

Molecular Weight

443.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-3-yl)acetamide

InChI

InChI=1S/C24H23F2NO5/c1-12-15(10-20(28)27-17-6-5-13(25)9-16(17)26)23(29)31-22-14-7-8-24(2,3)32-18(14)11-19(30-4)21(12)22/h5-6,9,11H,7-8,10H2,1-4H3,(H,27,28)

InChI Key

KSJXYLJWTLPVFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C3CCC(OC3=CC(=C12)OC)(C)C)CC(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

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